Desmethylnaproxen-6-O-sulfate
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Overview
Description
Desmethylnaproxen-6-O-sulfate is a complex organic compound characterized by the presence of a sulfooxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylnaproxen-6-O-sulfate typically involves the sulfonation of 2-naphthol followed by esterification and subsequent reaction with propanoic acid. The process begins with the sulfonation of 2-naphthol using sulfuric acid under controlled temperature conditions to form 6-sulfooxy-2-naphthol. This intermediate is then esterified with an appropriate alcohol to form the sulfooxy ester. Finally, the ester is reacted with propanoic acid under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Desmethylnaproxen-6-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxylated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Desmethylnaproxen-6-O-sulfate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Desmethylnaproxen-6-O-sulfate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with lipid membranes and proteins, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid:
Uniqueness
The presence of the sulfooxy group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group enhances the compound’s solubility and ability to participate in specific chemical reactions, making it valuable for various applications.
Properties
CAS No. |
69391-09-9 |
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Molecular Formula |
C13H12O6S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(2S)-2-(6-sulfooxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6S/c1-8(13(14)15)9-2-3-11-7-12(19-20(16,17)18)5-4-10(11)6-9/h2-8H,1H3,(H,14,15)(H,16,17,18)/t8-/m0/s1 |
InChI Key |
BNKMSCMOWGCUOF-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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